molecular formula C9H8BrNO3 B14942560 4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one

4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B14942560
M. Wt: 258.07 g/mol
InChI Key: MWQXWYXRCRHVQI-UHFFFAOYSA-N
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Description

4-Bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a bromine atom, a hydroxyl group, and a furo[3,4-c]pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a furo[3,4-c]pyridinone derivative followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a hydrogenated furo[3,4-c]pyridinone.

    Substitution: Formation of substituted furo[3,4-c]pyridinone derivatives with various functional groups.

Scientific Research Applications

4-Bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazolo[3,4-c]pyridine: Shares a similar brominated heterocyclic core.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in structure and often investigated for their biological activities.

    N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide: A compound with a related pyridinone core used as a bromodomain inhibitor.

Uniqueness

4-Bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

4-bromo-1-hydroxy-6,7-dimethyl-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C9H8BrNO3/c1-3-4(2)11-7(10)6-5(3)8(12)14-9(6)13/h8,12H,1-2H3

InChI Key

MWQXWYXRCRHVQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=C1C(OC2=O)O)Br)C

Origin of Product

United States

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